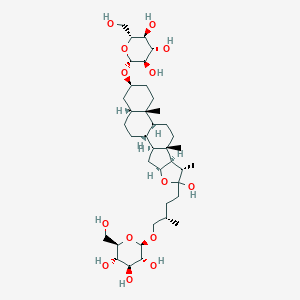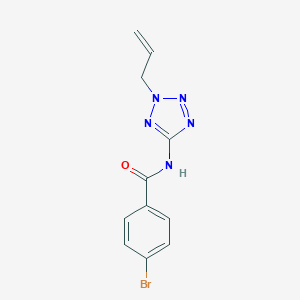
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide, also known as ATA-NAT, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a tetrazole-based compound that has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is not fully understood. However, it has been suggested that N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide exerts its effects through the inhibition of various enzymes and signaling pathways. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been reported to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling molecule that promotes angiogenesis.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has also been reported to reduce the levels of MMPs and to inhibit angiogenesis. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been shown to improve cognitive function and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is also soluble in various solvents, which makes it easy to use in various experiments. However, one of the limitations of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide.
Orientations Futures
There are several future directions for the research on N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide. One direction is to further investigate the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide and to identify its molecular targets. Another direction is to explore the potential use of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide. Finally, the development of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide derivatives with improved pharmacological properties is another potential future direction for the research on N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide.
Conclusion:
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is a novel compound that has shown promising results in various scientific research applications. Its synthesis method is well-established, and it has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has several advantages for lab experiments, including its stability and solubility. However, its mechanism of action is not fully understood, and further studies are needed to determine the optimal dosage and administration route for N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide. Overall, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is a promising compound that has the potential to be used in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide involves the reaction of 2-allyl-2H-tetrazole-5-carboxylic acid with 1-naphthylamine in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide, which is then purified using column chromatography. The purity of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has shown promising results in various scientific research applications. It has been reported to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been reported to have neuroprotective effects and to improve cognitive function.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide |
|---|---|
Formule moléculaire |
C15H13N5O |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
N-(2-prop-2-enyltetrazol-5-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C15H13N5O/c1-2-10-20-18-15(17-19-20)16-14(21)13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H,16,18,21) |
Clé InChI |
YEHONGIDERIAEM-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)






![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)



